molecular formula C20H31N3O3 B14792274 Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate

Cat. No.: B14792274
M. Wt: 361.5 g/mol
InChI Key: NIUUJVJDAOCBOI-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyl and carbamate groups may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-8-6-5-7-9-16)12-17-10-11-23(13-17)19(24)18(21)15(2)3/h5-9,15,17-18H,4,10-14,21H2,1-3H3

InChI Key

NIUUJVJDAOCBOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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